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molecular formula C10H10ClNO3 B8450720 3-Chloro-4-(4-nitrophenyl)butan-2-one

3-Chloro-4-(4-nitrophenyl)butan-2-one

Cat. No. B8450720
M. Wt: 227.64 g/mol
InChI Key: QETQJCXVHSXJLZ-UHFFFAOYSA-N
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Patent
US05192781

Procedure details

27.6 g of 4-nitroaniline are dissolved in 180 ml of 20% hydrochloric acid. The solution is cooled to 0°-5° C. and a solution of 12.7 g of sodium nitrite in 30 ml of water is then added slowly, with cooling. The pH is then raised to 3 with a 25% solution of sodium hydroxide, the temperature being kept at 5°-10° C. A solution of 4.7 g of CuCl2 in 25 ml of water is added, followed by a solution of 17.3 ml of but-3-en-2-one in 180 ml of acetone. The reaction mixture is allowed to return to room temperature. After one night, it is decanted and the organic phase is concentrated. The residue is taken up with water and extracted with chloroform. After drying, the filtrate is concentrated to give a red oil, which is purified by chromatography on a silica column (eluent: 50/50 chloroform/petroleum ether) to give 15.4 g of 3-Chloro-4 -(4-nitrophenyl)-butan-2-one in the form of an orange solid melting at 86° C.
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuCl2
Quantity
4.7 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
17.3 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1)([O-:3])=[O:2].N([O-])=O.[Na+].[OH-].[Na+].[CH3:17][C:18](=[O:21])[CH:19]=[CH2:20].[ClH:22]>O.CC(C)=O>[Cl:22][CH:19]([CH2:20][C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[C:18](=[O:21])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
180 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
CuCl2
Quantity
4.7 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
17.3 mL
Type
reactant
Smiles
CC(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 0°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
being kept at 5°-10° C
CUSTOM
Type
CUSTOM
Details
to return to room temperature
WAIT
Type
WAIT
Details
After one night
CUSTOM
Type
CUSTOM
Details
it is decanted
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil, which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column (eluent: 50/50 chloroform/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C)=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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